6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound belonging to the class of thienopyrimidines, which are characterized by a fused thieno and pyrimidine ring structure. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. Its systematic name reflects its structural components, indicating the presence of a methylthio group and a thieno[2,3-d]pyrimidine core.
This compound can be synthesized through various chemical reactions involving thieno[2,3-d]pyrimidine derivatives. The specific synthesis routes may vary based on the desired yield and purity.
6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is classified as a heterocyclic organic compound. It is part of the broader category of pyrimidine derivatives, which are known for their diverse pharmacological properties.
Methods: The synthesis of 6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. Common methods include:
Technical Details: The synthesis may require specific catalysts or reagents to facilitate the reactions, such as bases for deprotonation or Lewis acids for promoting electrophilic additions.
The molecular formula for 6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is .
CSCC1=NC(=O)C2=C(SC=C2N=C1)N
6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one can participate in various chemical reactions:
The mechanism of action for 6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully elucidated but may involve:
6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one has potential applications in:
CAS No.:
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8